molecular formula C22H28N2O4 B13949643 Acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- CAS No. 63716-00-7

Acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)-

Cat. No.: B13949643
CAS No.: 63716-00-7
M. Wt: 384.5 g/mol
InChI Key: MGYKILFGZRQEFK-UHFFFAOYSA-N
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Description

The compound Acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- (CAS: 63990-77-2) is a structurally complex molecule featuring:

  • An acetophenone core (a phenyl group bonded to a ketone).
  • A hydroxypropoxy chain at the meta position of the phenyl ring.
  • A piperazine ring substituted with a 3-methoxyphenyl group at the 4-position.

This compound is typically studied as a dihydrochloride salt to enhance solubility and stability. Its molecular formula is C₂₂H₂₇N₂O₄·2HCl, with a molecular weight of 471.38 g/mol.

Properties

CAS No.

63716-00-7

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

1-[3-[2-hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone

InChI

InChI=1S/C22H28N2O4/c1-17(25)18-5-3-8-22(13-18)28-16-20(26)15-23-9-11-24(12-10-23)19-6-4-7-21(14-19)27-2/h3-8,13-14,20,26H,9-12,15-16H2,1-2H3

InChI Key

MGYKILFGZRQEFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)OC)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthetic approach centers on nucleophilic substitution and etherification reactions under basic conditions, often in the presence of organic solvents and bases. The process is related to methods used in the synthesis of structurally similar compounds such as iloperidone, which shares the acetophenone and piperazine frameworks.

Detailed Synthetic Procedure (Adapted from Patent US20100076196A1 and WO2010031497A1)

  • Starting Materials:

    • 3-methoxy-4-hydroxyacetophenone (a hydroxy-substituted acetophenone)
    • 4-(3-chloropropyl)-1-(m-methoxyphenyl)piperazine or related piperazine derivatives
  • Reaction Setup:

    • The hydroxyacetophenone and a base such as potassium carbonate are suspended in an organic solvent. Preferred solvents include methyl ethyl ketone (MEK), acetone, or methyl isopropyl ketone due to their favorable boiling points and solubility properties.
    • The piperazine derivative bearing the chloropropyl substituent is added to the suspension.
  • Reaction Conditions:

    • The mixture is heated under reflux, typically between 60°C and 120°C, for a duration ranging from 4 to 30 hours.
    • The base facilitates the nucleophilic substitution where the hydroxy group on the acetophenone attacks the chloropropyl group on the piperazine, forming the propoxy linkage.
  • Workup and Purification:

    • After reaction completion, the mixture is cooled to room temperature.
    • Water is added to induce phase separation.
    • The organic phase is extracted with ethyl acetate multiple times to isolate the product.
    • The organic extracts are washed sequentially with sodium hydroxide solution to remove acidic impurities and then with acidified sodium chloride solution to remove residual bases.
    • The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the crude product.
  • Salt Formation:

    • The free base of the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid, enhancing stability and solubility for pharmaceutical use.

Reaction Scheme Summary

Step Reagents/Conditions Purpose
1 3-methoxy-4-hydroxyacetophenone + K2CO3 in MEK Deprotonation of phenolic OH, activation
2 Addition of 4-(3-chloropropyl)-1-(m-methoxyphenyl)piperazine Nucleophilic substitution to form ether linkage
3 Reflux at 60–120°C for 4–30 h Completion of reaction
4 Workup with water, ethyl acetate extraction Isolation of organic product
5 Washing with NaOH and acidified NaCl Purification
6 Drying and solvent removal Concentration of product
7 Treatment with HCl to form dihydrochloride salt Salt formation for stability

Notes on Reaction Parameters

  • Bases: Both organic (triethylamine, pyridine, piperidine) and inorganic bases (potassium carbonate, sodium hydroxide) have been used effectively. Potassium carbonate is preferred for its mildness and effectiveness.
  • Solvents: Methyl ethyl ketone (MEK) is favored for its ability to dissolve reactants and withstand reflux temperatures without decomposing the product.
  • Temperature and Time: Reaction temperature is critical to balance reaction rate and product stability. Prolonged reflux ensures complete conversion.
  • Purification: Multiple washings with base and acidified saline solutions ensure removal of unreacted starting materials and byproducts.

Data Tables and Research Findings

Parameter Details Reference
Molecular Weight 457.4 g/mol
Reaction Temperature Range 60°C to 120°C
Reaction Time 4 to 30 hours
Preferred Base Potassium carbonate
Preferred Solvent Methyl ethyl ketone (MEK), acetone, methyl isopropyl ketone
Extraction Solvent Ethyl acetate
Salt Form Dihydrochloride

Chemical Reactions Analysis

Types of Reactions

Acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often require catalysts or specific solvents to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets and pathways. The piperazine ring and methoxyphenyl group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes. Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-{2-Hydroxy-3-[4-(4-Methoxyphenyl)-1-Piperazinyl]Propoxy}Phenyl)Acetamide (CAS: 32151-76-1)

This analog shares the hydroxypropoxy-piperazinyl backbone but differs in two critical ways:

Substituent Position : The methoxy group on the phenyl ring is at the para position (4-methoxyphenyl) vs. the meta (3-methoxyphenyl) in the target compound.

Functional Group: The acetophenone (ketone) is replaced by an acetamide (amide) group.

Key Differences:
Property Target Compound (m-methoxy) 4-Methoxy Analog
Polar Surface Area (PSA) Not reported 74.27 Ų
Boiling Point Not reported 652.9°C
Density Not reported 1.209 g/cm³
Functional Group Ketone (C=O) Amide (N-C=O)
  • Pharmacological Implications: The meta-methoxy group may alter receptor-binding affinity compared to the para isomer due to steric and electronic effects.

Atenolol (CAS: 29122-68-7)

Atenolol, a β₁-adrenergic receptor antagonist, shares the hydroxypropoxy chain but diverges in other structural aspects:

  • Core Structure: Substituted phenylacetamide vs. acetophenone.
  • Amino Group: Propan-2-ylamino instead of piperazinyl.
Key Differences:
Property Target Compound Atenolol
Pharmacological Target Likely CNS receptors (e.g., serotonin/dopamine) β₁-adrenergic receptors
Water Solubility Enhanced (dihydrochloride salt) Moderate (free base)
Bioavailability Potentially higher lipophilicity Lower (polar groups dominate)
  • Mechanistic Contrast: Atenolol’s β-blocking activity arises from its isopropylamino group, while the target compound’s piperazine moiety may confer affinity for monoaminergic receptors.

Esmolol Hydrochloride (CAS: 81161-17-3)

Esmolol, another β-blocker, features a methyl ester and isopropylamino group but lacks the piperazine ring .

Key Differences:
Property Target Compound Esmolol
Half-Life Likely longer (complex structure) Ultra-short (ester hydrolysis)
Thermal Stability High (aromatic backbone) Moderate (ester prone to degradation)
  • Structural Advantage: The target compound’s piperazine and acetophenone groups may improve metabolic stability compared to esmolol’s ester linkage.

Biological Activity

Acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)-, also known by its chemical structure as 1-[2-[2-hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone, is a compound with notable biological activity. This article aims to provide an in-depth analysis of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C22H28N2O4, and it features a complex structure that includes a piperazine moiety, which is often associated with various pharmacological activities. The compound's structural representation can be summarized as follows:

  • Molecular Formula : C22H28N2O4
  • SMILES Notation : CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC(=CC=C3)OC)O
  • InChI Key : JLXRIOXEJFEJQZ-UHFFFAOYSA-N

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds containing piperazine derivatives exhibit antidepressant effects. The presence of the methoxyphenyl group may enhance these effects by modulating serotonin and norepinephrine pathways in the brain.
  • Anticancer Properties : Preliminary studies suggest that acetophenone derivatives can inhibit tumor growth by affecting microtubule dynamics. This mechanism is crucial in cancer therapy as it disrupts mitosis in cancer cells.
  • Neuroprotective Effects : The ability of this compound to penetrate the blood-brain barrier suggests potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

The biological activity of acetophenone derivatives can be attributed to several mechanisms:

  • Microtubule Stabilization : Similar to other piperazine-based compounds, this acetophenone derivative may stabilize microtubules, thereby inhibiting cell division in cancerous cells.
  • Receptor Interaction : The compound's structure allows for interaction with various neurotransmitter receptors, potentially influencing mood and cognitive functions.

Study 1: Antidepressant Activity

A study published in a pharmacology journal demonstrated that a related piperazine compound showed significant antidepressant effects in animal models. The study highlighted the importance of the piperazine ring in enhancing serotonin receptor affinity, which could be extrapolated to our compound due to structural similarities.

Study 2: Anticancer Efficacy

In vitro studies conducted on human cancer cell lines indicated that acetophenone derivatives could reduce cell viability significantly. The mechanism was linked to the disruption of microtubule assembly, leading to apoptosis in cancer cells.

Summary of Biological Activities

Biological ActivityEffectivenessMechanism of Action
AntidepressantSignificantModulation of serotonin pathways
AnticancerHighMicrotubule stabilization
NeuroprotectivePotentialBlood-brain barrier penetration

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